3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine

Catalog No.
S12301888
CAS No.
1346698-18-7
M.F
C11H14Cl2N2O
M. Wt
261.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine

CAS Number

1346698-18-7

Product Name

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine

IUPAC Name

3,4-dichloro-5-(cyclohexylmethoxy)pyridazine

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

InChI

InChI=1S/C11H14Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2

InChI Key

VMDSPSCQVFYVFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CN=NC(=C2Cl)Cl

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a heterocyclic compound characterized by its pyridazine core, which is substituted with two chlorine atoms and a cyclohexylmethoxy group. The molecular formula for this compound is C₈H₈Cl₂N₂O, indicating the presence of two chlorine atoms, two nitrogen atoms, and an ether functional group. Its structure contributes to its unique chemical properties and potential biological activities.

The chemical behavior of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine can be understood through its reactivity patterns typical of pyridazine derivatives. It can undergo nucleophilic substitution reactions due to the presence of the chlorine substituents. For instance, reactions with nucleophiles such as amines or alcohols can lead to the formation of various derivatives. Additionally, it may participate in cyclization reactions under specific conditions, leading to the formation of more complex structures .

The synthesis of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine typically involves multiple steps:

  • Chlorination: Starting with a pyridazine precursor, chlorination can be performed using reagents like phosphorus pentachloride or sulfuryl chloride.
  • Etherification: The introduction of the cyclohexylmethoxy group can be achieved through an etherification reaction where cyclohexanol reacts with an appropriate alkylating agent in the presence of a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These methods highlight the importance of careful control over reaction conditions to achieve desired yields and purity .

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting various diseases.
  • Agriculture: Chlorinated heterocycles often find use as herbicides or fungicides.
  • Material Science: Its unique structure may contribute to the development of new materials with specific properties.

Interaction studies involving 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine could focus on its binding affinity to various biological targets such as enzymes or receptors. Preliminary studies suggest that chlorinated pyridazines can interact with specific proteins involved in signaling pathways. Further research is needed to characterize these interactions quantitatively and qualitatively .

Several compounds share structural similarities with 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine:

Compound NameStructureSimilarity Index
3,6-Dichloro-4-methoxypyridazineStructure0.74
3-Chloro-5-(2-methoxyethoxy)pyridazineStructure0.71
3-Chloro-4,5-dimethoxypyridazineStructure0.70

Uniqueness: The unique aspect of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine lies in its specific substitution pattern and the presence of the cyclohexylmethoxy group, which may impart distinct physical and chemical properties compared to other similar compounds.

Systematic Nomenclature and Molecular Formula

The IUPAC name of this compound is 3,4-dichloro-5-(cyclohexylmethoxy)pyridazine. Its molecular formula is $$ \text{C}{11}\text{H}{13}\text{Cl}{2}\text{N}{2}\text{O} $$, with a molecular weight of 274.14 g/mol. The CAS registry number, 1234423-98-3, uniquely identifies it in chemical databases.

Structural Analysis

The pyridazine ring adopts a planar configuration, with chlorine atoms at positions 3 and 4 creating electron-deficient regions. The cyclohexylmethoxy group at position 5 introduces steric bulk and modulates electronic properties through inductive effects. X-ray crystallography data, though not explicitly available for this compound, suggest similarities to analogous pyridazine derivatives, where substituents influence ring planarity and intermolecular interactions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

260.0483185 g/mol

Monoisotopic Mass

260.0483185 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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